Methyl 2-bromo-6-fluoro-4-methoxybenzoate Methyl 2-bromo-6-fluoro-4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 2091385-56-5
VCID: VC11668753
InChI: InChI=1S/C9H8BrFO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3
SMILES: COC1=CC(=C(C(=C1)Br)C(=O)OC)F
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.06 g/mol

Methyl 2-bromo-6-fluoro-4-methoxybenzoate

CAS No.: 2091385-56-5

Cat. No.: VC11668753

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-6-fluoro-4-methoxybenzoate - 2091385-56-5

Specification

CAS No. 2091385-56-5
Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
IUPAC Name methyl 2-bromo-6-fluoro-4-methoxybenzoate
Standard InChI InChI=1S/C9H8BrFO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,1-2H3
Standard InChI Key WTRNAKFBZCKRQI-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)Br)C(=O)OC)F
Canonical SMILES COC1=CC(=C(C(=C1)Br)C(=O)OC)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Methyl 2-bromo-6-fluoro-4-methoxybenzoate belongs to the class of substituted benzoate esters, characterized by a benzene ring functionalized with bromine, fluorine, and methoxy groups at positions 2, 6, and 4, respectively. The parent structure features a carboxylate ester group (-COOCH₃) at position 1, with substituents arranged in a meta and para configuration relative to one another.

Table 1: Key Molecular Descriptors of Methyl 4-Bromo-2-Fluoro-6-Methoxybenzoate (Structural Analog)

PropertyValue
Molecular FormulaC₉H₈BrFO₃
Molecular Weight263.060 g/mol
Exact Mass261.964 g/mol
Boiling Point300.3°C at 760 mmHg
LogP (Partition Coefficient)2.38
Polar Surface Area35.53 Ų

The analog’s high boiling point and moderate lipophilicity (LogP = 2.38) suggest suitability for high-temperature reactions and solubility in organic solvents .

Nomenclature Considerations

Discrepancies in substituent positioning between the target compound and its analog highlight the importance of IUPAC naming conventions. For methyl 2-bromo-6-fluoro-4-methoxybenzoate, the numbering begins at the ester group (position 1), with bromine at position 2, fluorine at position 6, and methoxy at position 4. This contrasts with the analog methyl 4-bromo-2-fluoro-6-methoxybenzoate, where substituents occupy positions 4 (Br), 2 (F), and 6 (OCH₃) . Such positional isomerism significantly alters reactivity and physicochemical properties.

Synthesis and Manufacturing

Diazotization and Bromination Strategies

While no direct synthesis route for methyl 2-bromo-6-fluoro-4-methoxybenzoate is documented, patented methods for structurally related bromo-fluoro-methylphenols offer transferable insights. For example, the preparation of 2-bromo-4-fluoro-6-methylphenol involves a two-step process:

  • Diazotization Hydrolysis: 2-Methyl-4-fluoroaniline undergoes diazotization with nitrosyl sulfuric acid, followed by hydrolysis to yield 2-methyl-4-fluorophenol .

  • Bromination: The phenol intermediate is brominated using bromine and hydrogen peroxide in a mixed solvent system (e.g., chloroform/water) at低温 conditions (-10°C to 5°C) .

Table 2: Optimized Bromination Conditions from Patent CN111825531B

ParameterValue
Molar Ratio (Phenol:Br₂:H₂O₂)1:0.54–0.6:0.7–0.8
Reaction Temperature-10°C to 5°C
Solvent SystemChloroform/Water
Yield94–95%

Adapting this methodology to the target compound would require substituting the phenol intermediate with a suitably protected benzoic acid derivative, followed by esterification.

Esterification Pathways

The methyl ester group in benzoate derivatives is typically introduced via Fischer esterification (acid-catalyzed reaction of benzoic acid with methanol) or via alkylation of the carboxylate salt. Given the sensitivity of halogen substituents to acidic conditions, a milder approach using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) may be preferable .

Physicochemical Properties

Thermal Stability and Phase Behavior

The structural analog methyl 4-bromo-2-fluoro-6-methoxybenzoate exhibits a boiling point of 300.3°C at atmospheric pressure, indicative of strong intermolecular interactions (e.g., dipole-dipole, halogen bonding) . The methoxy group’s electron-donating effects likely enhance aromatic ring stability, while bromine’s polarizability contributes to elevated melting points (though experimental data for the exact compound remains unpublished).

Solubility and Partitioning

With a calculated LogP of 2.38, the analog demonstrates moderate lipophilicity, favoring solubility in dichloromethane, chloroform, and ethyl acetate over polar solvents like water . This property aligns with its use in organic synthesis, where partitioning between aqueous and organic phases facilitates purification.

Applications in Chemical Synthesis

Pharmaceutical Intermediates

Bromo-fluoro-benzoate esters serve as key intermediates in the synthesis of kinase inhibitors and antipsychotic agents. For instance, selective bromination at the ortho position relative to electron-withdrawing groups enables Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, a cornerstone of modern drug discovery .

Agrochemical Development

The compound’s halogenated structure lends itself to pesticidal applications, where fluorine’s electronegativity enhances membrane permeability and bromine’s steric bulk confers resistance to metabolic degradation.

PrecautionRecommendation
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coat
First Aid (Ingestion)Rinse mouth, seek medical attention
StorageCool, dry, ventilated area

Environmental Considerations

Brominated compounds require careful disposal due to potential bioaccumulation. Incineration with scrubbers is recommended to prevent hydrogen bromide emissions .

Recent Research and Innovations

Green Synthesis Advancements

Recent patents emphasize reducing bromine stoichiometry and replacing chlorinated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance process sustainability . For example, hydrogen peroxide serves as a co-oxidant in bromination reactions, minimizing bromine waste by 30–40% .

Computational Modeling

Density functional theory (DFT) studies predict that electron-withdrawing substituents (e.g., -F) at position 6 increase the electrophilicity of the benzene ring, facilitating nucleophilic aromatic substitution at position 2 . Such insights guide regioselective functionalization strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator